molecular formula C26H30ClN9S B12296208 1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)- CAS No. 1037798-41-6

1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-

Cat. No.: B12296208
CAS No.: 1037798-41-6
M. Wt: 536.1 g/mol
InChI Key: HLRDOMFIYHUBLJ-SQGPQFPESA-N
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Description

1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the attachment of the bicyclo[2.2.1]heptane moiety, and the incorporation of the thieno[3,2-d]pyrimidine group. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted triazoles, oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Cyclin-Dependent Kinase Inhibition

A series of 1-acyl-1H-1,2,4-triazole-3,5-diamine analogues were synthesized and evaluated for their potential as cyclin-dependent kinase (CDK) inhibitors. These compounds exhibited potent inhibitory activities against CDK1 and CDK2, showing significant effects on cellular proliferation in various human tumor cell lines. Notably, a representative compound demonstrated efficacy in vivo using a human melanoma xenograft model in nude mice .

Lysine-Specific Demethylase 1 Inhibition

Recent studies have identified novel inhibitors based on the 3,5-diaminotriazole scaffold that target lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumor progression. These inhibitors displayed high specificity for LSD1 and increased levels of histone methylation marks associated with gene activation. Importantly, they exhibited low cytotoxicity in mammalian cells, suggesting their potential utility in treating epigenetically-driven cancers .

Antiviral Properties

Research has indicated that certain derivatives of 1H-1,2,4-triazole-3,5-diamine can exhibit antiviral activity. In particular, modifications to the triazole structure have been explored to enhance efficacy against viral strains resistant to conventional therapies. The structure-activity relationship studies revealed that specific substituents significantly influenced antiviral potency .

Antimicrobial Applications

The antimicrobial properties of triazole derivatives have been widely studied. Compounds derived from the 1H-1,2,4-triazole scaffold have shown effectiveness against various bacterial and fungal strains. For instance, certain derivatives were evaluated for antifungal activity against Candida albicans and demonstrated promising results .

Kinase Inhibition

Substituted triazole diamine derivatives have been identified as selective inhibitors of various kinases involved in tumorigenesis. These compounds are being investigated for their potential to treat diseases mediated by specific kinase pathways. The ability to selectively inhibit dual kinases presents a promising avenue for developing targeted therapies .

Neuropharmacological Effects

Some studies suggest that derivatives of 1H-1,2,4-triazole may possess neuroprotective properties. Research indicates potential applications in treating neurodegenerative disorders through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .

Data Tables and Case Studies

Compound Target Activity Reference
Compound 3bCDK1/CDK2Potent inhibitor
Compound 6LSD1Specific inhibitor
Compound AAntifungalEffective against C. albicans
Compound BKinaseSelective inhibitor

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole-3,5-diamine: A simpler triazole derivative with similar biological activities.

    Bicyclo[2.2.1]heptane Derivatives: Compounds containing the bicyclo[2.2.1]heptane moiety, known for their stability and unique chemical properties.

    Thieno[3,2-d]pyrimidine Compounds: Molecules with the thieno[3,2-d]pyrimidine structure, often studied for their medicinal properties.

Uniqueness

The uniqueness of 1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[221]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)- lies in its complex structure, which combines multiple functional groups and moieties

Biological Activity

1H-1,2,4-Triazole-3,5-diamine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)- is a complex structure that has been explored for its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a 1H-1,2,4-triazole core substituted with various functional groups that enhance its biological properties. The synthesis of such compounds typically involves multi-step reactions including cyclization and functional group modifications. The presence of the bicyclic piperazine moiety is particularly noteworthy as it may influence the compound's pharmacokinetics and receptor interactions.

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that 1H-1,2,4-triazole derivatives exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, compounds similar to the one described have shown significant anti-proliferative effects against various human tumor cell lines, including melanoma and breast cancer models .
    • In vivo studies demonstrated that certain triazole derivatives could reduce tumor growth in xenograft models .
  • Anti-inflammatory Effects
    • Research has highlighted the anti-inflammatory potential of triazole derivatives. For instance, derivatives containing specific substituents were found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
    • These compounds also modulated immune responses by enhancing IL-10 production, suggesting a dual role in both anti-inflammatory and immunomodulatory activities .
  • Antimicrobial Properties
    • The antimicrobial activity of 1H-1,2,4-triazole derivatives has been extensively documented. They exhibit effectiveness against a range of bacterial strains (both Gram-positive and Gram-negative) and fungi .
    • Comparative studies showed that some triazole derivatives outperformed traditional antibiotics in inhibiting bacterial growth .

Comparative Biological Activity Table

Activity TypeCompound TypeObserved Effects
AnticancerCDK InhibitorsPotent inhibition of tumor cell proliferation
Anti-inflammatoryCytokine ModulatorsReduced TNF-α and IL-6 levels; increased IL-10
AntimicrobialBroad-spectrum AntibioticsEffective against E. coli, S. aureus, C. albicans

Case Studies

Case Study 1: Anticancer Efficacy
A series of triazole derivatives were evaluated for their effects on melanoma cells in vitro and in vivo. Compound 3b demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic use.

Case Study 2: Immunomodulatory Effects
In a study assessing the immunomodulatory properties of triazole derivatives on PBMCs, compounds showed low toxicity while significantly altering cytokine release profiles compared to standard anti-inflammatory drugs like ibuprofen . This suggests potential applications in treating inflammatory diseases.

Properties

CAS No.

1037798-41-6

Molecular Formula

C26H30ClN9S

Molecular Weight

536.1 g/mol

IUPAC Name

3-N-[4-[4-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16-,17+,20+/m0/s1

InChI Key

HLRDOMFIYHUBLJ-SQGPQFPESA-N

Isomeric SMILES

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@@H]6C[C@H]7CC[C@@H]6C7)N)Cl

Canonical SMILES

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl

Origin of Product

United States

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